molecular formula C14H17NO6 B8115868 Ald-benzoylamide-PEG2-CH2 acid

Ald-benzoylamide-PEG2-CH2 acid

Cat. No.: B8115868
M. Wt: 295.29 g/mol
InChI Key: PZXNDFOGJHQEGI-UHFFFAOYSA-N
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Description

Ald-benzoylamide-PEG2-CH2 acid is a chemical compound that has garnered significant interest in pharmaceutical research and development. One of its primary applications is as a linker in drug development, where it is used to connect two different molecules or fragments to create a single molecule with improved pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzoylamide-PEG2-CH2 acid typically involves the following steps:

    Formation of Benzoylamide: The initial step involves the reaction of benzoyl chloride with an amine to form benzoylamide.

    PEGylation: The benzoylamide is then reacted with polyethylene glycol (PEG) to introduce the PEG moiety.

    Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG2-CH2 acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

    Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG2-CH2 acid involves its role as a linker molecule. By connecting two different molecules or fragments, it enhances the pharmacological properties of the resulting compound. The polyethylene glycol (PEG) moiety improves solubility and reduces immunogenicity, while the benzoyl group provides stability and specificity . The carboxylic acid group allows for further functionalization and conjugation with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ald-benzoylamide-PEG3-CH2 acid
  • Ald-benzoylamide-PEG4-CH2 acid

Uniqueness

Ald-benzoylamide-PEG2-CH2 acid is unique due to its specific combination of functional groups and spacer length. The PEG2 moiety provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. In comparison, Ald-benzoylamide-PEG3-CH2 acid and Ald-benzoylamide-PEG4-CH2 acid have longer PEG chains, which can affect their solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-9-11-1-3-12(4-2-11)14(19)15-5-6-20-7-8-21-10-13(17)18/h1-4,9H,5-8,10H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNDFOGJHQEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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